molecular formula C6H9N3O2 B1673261 L-histidine CAS No. 71-00-1

L-histidine

Cat. No.: B1673261
CAS No.: 71-00-1
M. Wt: 155.15 g/mol
InChI Key: HNDVDQJCIGZPNO-YFKPBYRVSA-N
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Description

L-Histidine (C₆H₉N₃O₂) is an essential α-amino acid with a molar mass of 155.16 g/mol . It features an imidazole side chain, which confers unique chemical properties such as a pKa of ~6.0 for the imidazole ring, enabling pH-dependent charge modulation . As a precursor to histamine and critical for hemoglobin synthesis, this compound is vital in human and animal metabolism . Its enantiomer, D-histidine, shares identical chemical properties (e.g., pKa and metal-binding affinity) but is biologically inactive due to chirality .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Histidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biochemical Properties of L-Histidine

This compound is characterized by its unique chemical structure, which allows it to participate in various biological functions:

  • Proton Buffering : this compound acts as a proton donor or acceptor, helping to maintain pH balance in biological systems.
  • Metal Ion Chelation : It has the ability to bind metal ions, which is crucial for numerous enzymatic reactions.
  • Antioxidant Activity : this compound can scavenge reactive oxygen species, thereby protecting cells from oxidative stress .

Neurological Disorders

Recent studies have indicated that this compound supplementation may have neuroprotective effects. In vitro experiments demonstrated that this compound, along with L-carnosine, improved neurogenesis and reduced markers of brain aging in neuronal cell lines. Specifically, it upregulated neuronal markers while downregulating amyloid beta levels and pro-inflammatory cytokines .

Skin Health

This compound has been shown to enhance skin barrier function and reduce the severity of atopic dermatitis (AD). A clinical study involving adult patients revealed that daily oral this compound supplementation led to a significant reduction in AD severity by 34% after four weeks. The mechanism involves the incorporation of this compound into filaggrin, a key protein for skin hydration and barrier integrity .

Cardiovascular Health

This compound is utilized in organ preservation solutions during cardiac surgery due to its protective effects on myocardial tissue. Its role in reducing ischemia-reperfusion injury highlights its potential in cardiac health interventions .

Exercise Performance

Research suggests that this compound supplementation may mitigate fatigue during strenuous exercise by enhancing muscle performance and recovery, although further studies are needed to substantiate these claims .

Atopic Dermatitis Study

A randomized controlled trial assessed the effects of oral this compound on adults with atopic dermatitis. Participants who received this compound showed significant improvements in disease severity compared to the placebo group, indicating its therapeutic potential for skin conditions .

Study ParameterThis compound Group (n=24)Placebo Group (n=24)
Reduction in SCORAD scores34%No significant change
Adverse Events91
Severe Adverse Events00

Neuroprotective Effects

In another study focusing on neuroprotection, treatment with this compound significantly improved cellular outcomes in models of neurodegeneration, suggesting its utility as an adjunct therapy for cognitive decline associated with aging .

Safety and Side Effects

While this compound supplementation is generally considered safe, high doses (over 24 g/day) have been associated with adverse effects such as cognitive impairment and decreased serum zinc levels. Therefore, it is crucial to adhere to recommended dosages during supplementation .

Mechanism of Action

Histidine exerts its effects through various mechanisms:

Comparison with Similar Compounds

Structural Comparison with Similar Amino Acids

L-Histidine belongs to the cationic amino acid group, alongside L-lysine and L-arginine. Key structural and functional differences include:

Property This compound L-Lysine L-Arginine
Side Chain Imidazole ring (heterocyclic) Aliphatic amine Guanidino group
pKa (side chain) ~6.0 ~10.5 ~12.5
Metal Binding Binds Zn²⁺, Ni²⁺ via imidazole Binds via ε-amino group Binds via guanidino group
Biological Role Antioxidant, enzyme cofactor Protein synthesis, collagen Nitric oxide precursor

Key Findings :

  • L-Lysine & this compound : In dry-cured meat, a 1:1 blend of L-lysine and this compound reduced sodium content by 58% while enhancing lipase activity, outperforming NaCl .
  • L-Arginine : Unlike histidine, arginine lacks a heterocyclic ring and shows minimal fluorescence response in microbial sensors, indicating weaker interactions with charged biomolecules .

Antimicrobial Activity

This compound inhibits biofilm formation in Saccharomyces cerevisiae by modulating cell-surface charge interactions. At pH 3.0, its cationic imidazole group repels positively charged yeast cells, reducing adhesion by 40–60%. In contrast, hydrophobic peptides like PAF26 enhance biofilm formation .

Metal Toxicity Protection

Both L- and D-histidine bind Zn²⁺ and Ni²⁺ with equal affinity (Kd ~10⁻⁴ M), protecting C. elegans from metal toxicity. However, only this compound is incorporated into proteins, highlighting a distinction between chemical and biological activity .

Metabolomic Interactions

In bovine mammary cells, this compound counteracts high non-esterified fatty acid (NEFA) levels, reducing ketosis risk by modulating 1-linoleoylglycerophosphocholine synthesis. NEFA alone increases ketogenic metabolites by 2.5-fold .

Enzymatic Interactions and Substrate Specificity

Kinetic Parameters

Enzyme/Substrate Km (mM) Vmax (µM/min) Reference
GkHAL (this compound) 3.43 12.8
GkHAL (this compound methyl ester) 7.99 9.6
EgtD (this compound) 0.85 4.2

Key Insights :

  • Mutant enzymes (e.g., R280K) exhibit higher affinity for this compound methyl ester than this compound, suggesting steric and electronic influences on substrate binding .
  • In Mycobacterium tuberculosis, histidine derivatives (e.g., HD6) inhibit EgtD enzyme activity (EC₅₀ = 25–50 µM) by mimicking this compound’s interactions with Asn166 and Tyr39 .

Food Industry

  • Sodium Reduction : Replacing 50% NaCl with this compound/L-lysine in dry-cured beef accelerates processing time by 20% and enhances lipid oxidation (TBARS increased by 15%) .

Biomedical Materials

  • Nonlinear Optics (NLO): this compound tetrafluoroborate exhibits higher second-harmonic generation (SHG) efficiency (1.5× KDP) than arginine phosphate due to its asymmetric polarizability .

Biotechnology

  • Biochar-Mediated Biosynthesis : E. coli treated with 3% tobacco-straw biochar increases this compound production by 17.3% via HisG protein activation, outperforming genetic engineering methods .

Biological Activity

L-Histidine is an essential amino acid that plays a crucial role in various biological processes. Its unique properties contribute to its involvement in metabolic pathways, physiological functions, and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

This compound is characterized by its imidazole side chain, which imparts unique chemical properties such as proton buffering and metal ion chelation. These properties are vital for various physiological functions:

  • Proton Buffering : this compound helps maintain pH balance in biological systems.
  • Metal Ion Chelation : It binds metal ions, facilitating their transport and utilization in enzymatic reactions.
  • Antioxidant Activity : this compound scavenges reactive oxygen and nitrogen species, protecting cells from oxidative stress.

Physiological Roles

This compound is involved in several key physiological processes:

  • Erythropoiesis : It contributes to red blood cell production.
  • Histaminergic System : As a precursor to histamine, it plays a role in immune responses and neurotransmission.
  • Wound Healing : Histidine-rich proteins are implicated in skin repair and inflammation reduction .

Biological Activities

Research has identified various biological activities associated with this compound and histidine-rich peptides:

  • Antimicrobial Properties : Histidine-rich peptides exhibit antimicrobial activity against various pathogens, including bacteria and fungi. They disrupt microbial membranes, enhancing their efficacy .
  • Cell Penetration and Protein Transduction : Certain histidine-rich peptides facilitate cellular uptake of therapeutic proteins and nucleic acids, which can be beneficial for drug delivery systems .
  • Neuroprotective Effects : Studies suggest that this compound supplementation may have neuroprotective effects in conditions like Alzheimer's disease and other neurological disorders .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi
NeuroprotectionPotential benefits in neurological disorders
Wound HealingEnhances skin repair processes
Metal Ion ChelationFacilitates enzymatic reactions

Case Study: this compound in Organ Preservation

This compound has been utilized in organ preservation solutions, demonstrating effectiveness in maintaining organ viability during transplantation. Research indicates that solutions containing this compound improve preservation outcomes by minimizing cellular damage during ischemia .

Potential Therapeutic Applications

The unique properties of this compound suggest its potential for therapeutic applications across various health conditions:

  • Cardiovascular Health : Its role in myocardial protection during cardiac surgeries has been well-documented.
  • Metabolic Disorders : Ongoing studies are exploring its effects on metabolic syndrome, diabetes, and obesity-related complications.
  • Inflammatory Conditions : Research indicates that this compound may alleviate symptoms associated with inflammatory bowel diseases .

Safety and Toxicity

This compound is generally regarded as safe when consumed within recommended dietary allowances. However, excessive supplementation may lead to adverse effects such as increased ammonia levels or liver dysfunction in susceptible individuals . Monitoring is advised for patients with pre-existing liver conditions.

Q & A

Basic Research Questions

Q. What are the primary biochemical roles of L-histidine in vivo, and how do these inform experimental design for studying its metabolic pathways?

this compound serves as a precursor for histamine (via decarboxylation) and carnosine (β-alanyl-L-histidine), which are critical in immune response, neurotransmission, and antioxidant defense . To study its metabolic flux, researchers should employ isotopic labeling (e.g., ¹³C or ¹⁵N-L-histidine) combined with LC-MS/MS to track incorporation into downstream metabolites. Tissue-specific pharmacokinetics must be considered, as histamine levels in organs like the liver and brain correlate directly with dietary this compound intake .

Q. How can researchers quantify this compound in biological samples with high specificity?

Methods include:

  • HPLC with fluorescence detection : Derivatize this compound using o-phthalaldehyde (OPA) for enhanced sensitivity (detection limit: ~0.1 μM) .
  • Tandem mass spectrometry (MS/MS) : Use collision-induced dissociation (CID) to distinguish this compound (m/z 155.06) from isomers. A Pearson’s correlation coefficient ≥0.85 between experimental and reference MS/MS spectra confirms identity .
  • Enzymatic recycling assays : DNAzyme-based fluorescent biosensors achieve nanomolar sensitivity (LOD: 200 nM) without covalent modification .

Q. What are the key physicochemical properties of this compound relevant to buffer formulation in protein studies?

At pH 7.4 (physiological buffer):

  • Density : 1.001–1.012 g/cm³ (0.00215–0.03648 mol/kg, 288–313 K) .
  • Partial molar heat capacity (ϕCp) : 205–220 J/mol·K, influenced by temperature-dependent solute-solvent interactions .
  • Oxidative stability : Vulnerable to tert-butylhydroperoxide (t-BHP)-induced degradation, forming hydroxyl radical adducts. Chelators like EDTA mitigate metal-catalyzed oxidation .

Advanced Research Questions

Q. How do intermolecular interactions of this compound in aqueous buffers affect its efficacy in drug formulations?

Studies using densimetry and differential scanning calorimetry (DSC) reveal that this compound exhibits structure-breaking behavior in water, with positive activation energy parameters (Δμ > 0) indicating chaotropic effects. In phosphate buffers (pH 7.4), its apparent molar volume (φV) decreases with rising temperature (288–313 K), suggesting weakened hydrogen bonding. These properties must be modeled via Jones-Dole viscosity coefficients (B ≈ 0.05–0.08 dm³/mol) to optimize drug solubility and stability .

Q. What experimental strategies address contradictions in this compound’s dual pro- and antioxidant roles?

  • Pro-oxidant : this compound chelates Fe²⁺/Cu²⁺, enabling Fenton reaction-driven ROS generation in joint tissues .
  • Antioxidant : Scavenges hydroxyl radicals (•OH) and singlet oxygen (¹O₂) via imidazole ring electron donation . To resolve context-dependent effects, use spin-trapping EPR to quantify ROS in vitro, and compare outcomes across cell types (e.g., synovial fibroblasts vs. neuronal cells) .

Q. How does this compound induce systemic resistance in plants, and what methodological pitfalls arise in translating this to crop protection?

In Arabidopsis, root-applied this compound (10 mM) upregulates ethylene (ET) biosynthesis genes (AtChiB, AtPDF1.2), conferring resistance to Botrytis cinerea. However, systemic effects vary by species: tomato shows no aerial ET-responsive gene expression despite root treatment . Key considerations:

  • Use hydroponic systems to control histidine uptake.
  • Validate gene expression via qPCR with stress-specific primers (e.g., SlPti5 for tomato).
  • Account for microbiome interactions, as histidine metabolism by rhizobacteria may confound results .

Q. What are the challenges in characterizing this compound’s interactions with metal-organic frameworks (MOFs) for catalytic applications?

Post-functionalization of MOF-808 with this compound and Cu²⁺ reduces BET surface area from 868 to 482 m²/g due to pore occupancy. Use PXRD and EDS mapping to confirm structural integrity, and monitor catalytic activity via in situ FTIR for substrate selectivity (e.g., oxidation of phenolic vs. aliphatic compounds) .

Q. Methodological Notes

  • Contradictions in Safety Data : While acute toxicity is underexplored, MSDS documents note insufficient ecotoxicological and repeated-exposure data. Preclinical studies must prioritize OECD 407/408 guidelines .
  • Analytical Validation : When using histidine as a reference standard, ensure purity ≥98% (HPLC-grade) and validate against NIST-certified materials .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
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InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1
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InChI Key

HNDVDQJCIGZPNO-YFKPBYRVSA-N
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Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N
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Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N
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Molecular Formula

C6H9N3O2
Record name histidine
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Related CAS

26062-48-6
Record name L-Histidine homopolymer
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DSSTOX Substance ID

DTXSID9023126
Record name L-Histidine
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Molecular Weight

155.15 g/mol
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Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless
Record name Histidine
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Solubility

Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol)
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Needles or plates, COLORLESS

CAS No.

71-00-1
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Melting Point

287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C
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Retrosynthesis Analysis

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